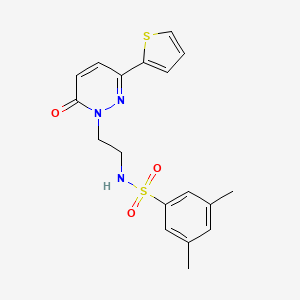

3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-13-10-14(2)12-15(11-13)26(23,24)19-7-8-21-18(22)6-5-16(20-21)17-4-3-9-25-17/h3-6,9-12,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDOSAOMQLCZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula: C18H20N4O3S

- Molecular Weight: 368.44 g/mol

- IUPAC Name: 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The presence of the pyridazine and thiophene moieties suggests potential interactions with biological targets such as kinases and other proteins involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide . For instance, a related compound exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231, MCF-7) with IC50 values ranging from 4.2 µM to 12.12 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 4.2 | Apoptosis induction |

| Compound B | MCF-7 | 9.6 | Cell cycle arrest |

| Target Compound | MDA-MB-231 | 10.10 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties. Studies on related sulfonamide derivatives have demonstrated effective inhibition of bacterial biofilm formation and quorum sensing in Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 µg/mL to 0.50 µg/mL, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 0.25 | ≥85 |

| Pseudomonas aeruginosa | 0.50 | >80 |

Case Studies

- Breast Cancer Treatment : A study involving a series of pyridazine derivatives demonstrated that compounds structurally similar to our target compound could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .

- Antibacterial Efficacy : In a recent investigation, a derivative of the target compound was tested against clinical isolates of resistant bacteria. Results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of sulfonamide derivatives. Modifications at specific positions on the benzene ring or alterations in the thiophene and pyridazine components can lead to enhanced potency or selectivity against particular targets.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide. For instance, derivatives of pyridazinones have shown significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study:

A study published in Molecules demonstrated that certain pyridazine derivatives exhibited strong antibacterial activity comparable to standard antibiotics. The investigation involved synthesizing various derivatives and testing their efficacy against Gram-positive and Gram-negative bacteria, confirming that modifications in the structure can enhance activity .

Antifungal Properties

Similar compounds have also been evaluated for antifungal activity. Research indicates that modifications to the thiophene and pyridazine structures can lead to enhanced antifungal effects, making these compounds promising candidates for developing new antifungal agents .

Case Study:

In a comparative study, a series of pyridazine derivatives were synthesized and tested against common fungal pathogens. The results indicated that specific structural modifications significantly improved antifungal potency, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Some derivatives of this compound have been investigated for their anti-inflammatory properties. The presence of sulfonamide groups is known to contribute to reduced inflammation by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

Case Study:

A review on COX inhibitors highlighted the potential of sulfonamide-containing compounds as effective anti-inflammatory agents. The study emphasized the importance of structural features in enhancing COX inhibition and reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

Beyond pharmacology, 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been explored for applications in material science, particularly in the development of organic semiconductors. The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Research Findings:

Studies have shown that incorporating thiophene and pyridazine units into polymer matrices can enhance charge transport properties, leading to improved performance in electronic devices. This application is particularly relevant as the demand for efficient organic materials continues to grow in the electronics industry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound is compared to three classes of analogs from the literature:

Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a, 11b)

- Structure: Feature a fused thiazolo-pyrimidine core with substituents like 2,4,6-trimethylbenzylidene (11a) or 4-cyanobenzylidene (11b) .

- Key Differences :

- Lack sulfonamide groups; instead, they incorporate nitrile (CN) and carbonyl (CO) functionalities.

- Higher molecular weights (e.g., 11a: C20H10N4O3S, MW 386) compared to the target compound (estimated MW: ~435 g/mol).

- Melting points (243–246°C for 11a; 213–215°C for 11b) suggest higher crystallinity than the target compound, which may have a lower mp due to the ethyl linker’s flexibility .

Pyridazinone-Benzenesulfonamide Derivatives (e.g., Compound 5a)

- Structure : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) .

- Key Differences: Substitution at pyridazinone position 3: Benzyloxy (5a) vs. thiophen-2-yl (target). Linker: Benzyloxy group in 5a vs. ethyl chain in the target. Pharmacokinetics: Thiophene’s sulfur atom may enhance metabolic stability compared to the benzyloxy group’s ether linkage, which is prone to oxidation .

Thiophene-Containing Amine Derivatives (e.g., Compound e)

- Structure: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate .

- Key Differences: Core scaffold: Tetrahydronaphthalene vs. pyridazinone. Functional groups: Sulfonate (electron-withdrawing) vs. sulfonamide (hydrogen-bonding capability). Thiophene placement: Both compounds use thiophen-2-yl for lipophilicity, but the target’s pyridazinone may offer stronger hydrogen-bonding interactions with biological targets .

Physicochemical and Spectroscopic Properties

Research Implications

- Pharmacological Potential: The thiophene and pyridazinone moieties suggest kinase or protease inhibition, akin to other sulfonamide-based drugs.

- Optimization Opportunities : Replacing the ethyl linker with rigid spacers (e.g., propargyl) could enhance target binding, as seen in compound 11a’s aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.